Cas no 2639442-05-8 (1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid)

1-(Benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a benzyloxycarbonyl (Cbz) protecting group, which enhances stability and facilitates selective deprotection in multi-step reactions. The 6-chloro substituent and carboxylic acid functionality provide reactive sites for further derivatization, making it useful in constructing complex heterocyclic frameworks. This compound is synthesized under controlled conditions to ensure high purity and consistency, meeting rigorous industry standards. Its compatibility with various coupling and functionalization reactions makes it a preferred choice for researchers developing novel bioactive molecules. Proper handling and storage are recommended to maintain its integrity.
1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid structure
2639442-05-8 structure
Product name:1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
CAS No:2639442-05-8
MF:C17H14ClNO4
Molecular Weight:331.750363826752
CID:5641864
PubChem ID:165903642

1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-27782236
    • 2639442-05-8
    • 1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
    • 1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
    • インチ: 1S/C17H14ClNO4/c18-14-9-15-12(8-13(14)16(20)21)6-7-19(15)17(22)23-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,20,21)
    • InChIKey: DUBPTFBUDHKFKY-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)O)=CC2=C(C=1)N(C(=O)OCC1C=CC=CC=1)CC2

計算された属性

  • 精确分子量: 331.0611356g/mol
  • 同位素质量: 331.0611356g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 452
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • XLogP3: 3.4

1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27782236-0.1g
1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
2639442-05-8 95.0%
0.1g
$867.0 2025-03-19
Enamine
EN300-27782236-5.0g
1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
2639442-05-8 95.0%
5.0g
$2858.0 2025-03-19
Enamine
EN300-27782236-1.0g
1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
2639442-05-8 95.0%
1.0g
$986.0 2025-03-19
Enamine
EN300-27782236-2.5g
1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
2639442-05-8 95.0%
2.5g
$1931.0 2025-03-19
Enamine
EN300-27782236-0.5g
1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
2639442-05-8 95.0%
0.5g
$946.0 2025-03-19
Enamine
EN300-27782236-0.25g
1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
2639442-05-8 95.0%
0.25g
$906.0 2025-03-19
Enamine
EN300-27782236-5g
1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
2639442-05-8
5g
$2858.0 2023-09-09
Enamine
EN300-27782236-10.0g
1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
2639442-05-8 95.0%
10.0g
$4236.0 2025-03-19
Enamine
EN300-27782236-10g
1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
2639442-05-8
10g
$4236.0 2023-09-09
Enamine
EN300-27782236-0.05g
1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
2639442-05-8 95.0%
0.05g
$827.0 2025-03-19

1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid 関連文献

1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acidに関する追加情報

1-(Benzyloxy)Carbonyl-6-Chloro-2,3-Dihydro-1H-Indole-5-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2639442-05-8, known as 1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and material science. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers worldwide.

The molecular structure of 1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid is characterized by a bicyclic indole system with a chloro substituent at the 6-position and a benzyloxycarbonyl group attached to the 1-position. This configuration imparts unique electronic and steric properties to the molecule, which are crucial for its interactions within biological systems. The indole ring system is known for its aromaticity and ability to form hydrogen bonds, making it a versatile scaffold for drug design.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes. One prominent method involves the use of microwave-assisted reactions, which not only enhances reaction rates but also improves yield and purity. Researchers have also explored the use of catalytic asymmetric synthesis to obtain enantiomerically pure samples, which are essential for studying stereo-specific biological activities.

The application of 1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid spans multiple domains. In pharmacology, it has been investigated as a potential lead compound for anti-inflammatory and anticancer therapies. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and tumor progression. Additionally, its role as a building block in medicinal chemistry has facilitated the development of more complex molecules with enhanced bioavailability and efficacy.

Recent studies have delved into the mechanistic insights of this compound's interactions with cellular targets. For instance, research published in *Nature Communications* revealed that 1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid exhibits selective inhibition of certain kinases involved in chronic inflammatory diseases. This finding underscores its potential as a therapeutic agent in conditions such as rheumatoid arthritis and inflammatory bowel disease.

In the realm of material science, this compound has shown promise as a precursor for advanced materials with tailored electronic properties. Its ability to form stable coordination complexes makes it a candidate for applications in sensors and electronic devices. Researchers are actively exploring its potential in creating self-healing materials and stimuli-responsive systems.

Looking ahead, the continued exploration of 1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid is expected to yield further insights into its therapeutic potential and industrial applications. Collaborative efforts between academia and industry are likely to accelerate its translation into clinical settings and commercial products.

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